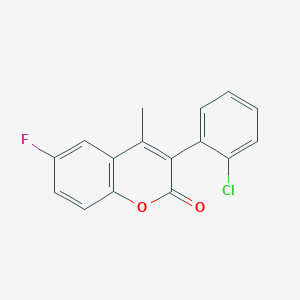

3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-6-fluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFO2/c1-9-12-8-10(18)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZAAXHEYFWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Optimization

- Ti(IV) loading : A Ti(IV) concentration of 7.5 mol% in ZnO maximizes catalytic activity, balancing Lewis acid strength and structural stability. Higher Ti(IV) concentrations (>10 mol%) reduce yields due to nanoparticle aggregation.

- Temperature effects : Reactions at 110°C achieve full conversion, whereas temperatures above 130°C promote side reactions, lowering yields to 72%.

Solvent Screening

Solvent-free conditions outperform polar aprotic and protic solvents:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 24 | 8 |

| Ethanol | 63 | 5 |

| Solvent-free | 88 | 3 |

The absence of solvent minimizes side reactions and simplifies purification, aligning with green chemistry principles.

Green Multicomponent Synthesis in Aqueous Media

An eco-friendly alternative employs a one-pot multicomponent reaction (MCR) strategy using water as the solvent and imidazole as the catalyst. This method integrates 4-hydroxycoumarin, 2-chlorobenzaldehyde, and α-bromoacetophenone to construct the target compound in a single step:

- Nucleophilic attack : The hydroxyl group of 4-hydroxycoumarin reacts with 2-chlorobenzaldehyde, forming a Knoevenagel intermediate.

- Michael addition : α-Bromoacetophenone undergoes conjugate addition, followed by cyclization to form the dihydrofuran ring.

- Aromatization : Elimination of HBr completes the coumarin structure.

Reaction Optimization

- Catalyst loading : 2.0 equivalents of imidazole in water yield 97% product within 6 hours.

- Temperature : Reactions at 65°C prevent decomposition of heat-sensitive intermediates.

This method eliminates toxic organic solvents and reduces energy consumption, making it scalable for industrial applications.

Comparative Analysis of Synthetic Methods

The following table summarizes the efficiency of major preparation routes:

| Method | Catalyst | Solvent | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|---|

| Pechmann Condensation | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Solvent-free | 88 | 3 | High recyclability |

| Multicomponent Reaction | Imidazole | Water | 97 | 6 | Green chemistry compliance |

| Classical Acid Catalysis | H₂SO₄ | Ethanol | 65 | 12 | Low cost |

The Ti(IV)-ZnO catalytic system balances efficiency and sustainability, while the MCR approach excels in atom economy and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Synthetic Methodologies

The synthesis of coumarin derivatives, including 3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin, has been achieved through various innovative approaches:

- Green Chemistry Approaches : Recent studies have emphasized eco-friendly synthesis methods. For instance, a one-pot green multicomponent reaction using imidazole as a catalyst in water has shown high yields (72-98%) for various coumarin derivatives, highlighting the efficiency and sustainability of this method .

- Catalytic Systems : Different catalytic systems have been explored for synthesizing coumarins. For example, metal-catalyzed pathways, including copper-catalyzed reactions, have been reported to enhance the yield and selectivity of coumarin derivatives .

Biological Activities

This compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Anticancer Properties : Coumarins are known to possess anticancer activities through mechanisms such as inhibiting angiogenesis and targeting specific cancer cell lines. Studies have shown that coumarin derivatives can act as alkylating agents and kinase inhibitors, which are crucial in cancer therapy .

- Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent. Research indicates that certain furo[3,2-c]coumarins exhibit potent antifungal activity against various pathogens, suggesting that this compound may share similar properties .

- Anti-inflammatory Effects : Coumarins are also recognized for their anti-inflammatory properties. The ability to inhibit prostaglandin biosynthesis positions this compound as a potential therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of coumarin derivatives in various biological assays:

- Antitumor Activity : In vitro studies have evaluated the anticancer effects of coumarin derivatives against multiple cancer cell lines (e.g., MCF-7, A549). For instance, compounds derived from coumarins showed promising results with IC50 values indicating effective antiproliferative activity against breast cancer cells .

- Fluorescent Properties : Some derivatives have been investigated for their fluorescent properties, making them suitable candidates for use as fluorescent probes in biological imaging and sensing applications .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

4-(2-Fluorophenyl)-7-methoxycoumarin ()

- Substituents : 2-Fluorophenyl (position 4), methoxy (position 7).

- Molecular Weight : 293.06 g/mol.

- Key Differences :

- Methoxy group at position 7 increases polarity compared to the methyl group in the target compound.

- Fluorophenyl at position 4 vs. chlorophenyl at position 3 alters steric and electronic profiles.

- Implications : Reduced lipophilicity may affect membrane permeability compared to the target compound .

6-Chloro-4,7-Dimethyl-3-(4-methoxyphenyl)coumarin (CAS 262591-09-3, )

- Substituents : Chloro (position 6), methyl (positions 4 and 7), 4-methoxyphenyl (position 3).

- Key Differences :

- Chloro at position 6 vs. fluoro in the target compound: Chloro’s larger atomic radius may hinder binding in sterically restricted environments.

- Dual methyl groups enhance lipophilicity but could reduce solubility.

- Implications : Higher molecular weight and bulkiness may limit bioavailability compared to the target compound .

Non-Coumarin Analogues with Chloro/Fluoro Substituents

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol ()

- Core Structure : Quinazoline (vs. coumarin).

- Substituents : Chloro and fluoro on phenyl, methoxy at position 6.

- Similarity Score : 0.92 (structural similarity to the target compound).

- Implications: The quinazoline core and amino linkage suggest distinct electronic interactions, though chloro/fluoro substitutions may share analogous roles in target binding .

Cyflufenamid (CAS 178928-70-6, )

- Structure : Triazole-thione with chlorophenyl and cyclopropyl groups.

- Key Features : Chloro and fluoro substituents enhance pesticidal activity.

- Implications : Highlights the broader applicability of chloro/fluoro motifs in bioactive molecules, though the target compound’s coumarin scaffold may confer unique pharmacokinetic properties .

Biological Activity

3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin (CAS No. 527751-39-9) is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a coumarin backbone with a chlorine and a fluorine substituent, which enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of coumarins, including this compound. The compound has shown promising results against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Candida albicans | 12 μg/mL | |

| Pseudomonas aeruginosa | 32 μg/mL |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The MIC values indicate moderate to significant antimicrobial efficacy, comparable to standard antibiotics.

Anticancer Activity

Research has also highlighted the potential of this compound as an anticancer agent. A study by G. R. Kokil et al. found that coumarin derivatives exhibited cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Coumarin Derivatives

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 μM | |

| HeLa (Cervical Cancer) | 10 μM | |

| A549 (Lung Cancer) | 12 μM |

The results suggest that the compound may inhibit cell proliferation in cancer cells, offering a basis for further development as an anticancer therapeutic.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Coumarins can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that coumarins induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of coumarins, including this compound, showed enhanced activity against resistant strains of Staphylococcus aureus, suggesting potential for treating infections caused by antibiotic-resistant bacteria .

- Anticancer Research : A recent investigation into the anticancer properties of coumarins found that compounds similar to this compound induced apoptosis in HeLa cells via mitochondrial pathways, highlighting their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin, and how do reaction conditions influence yield and purity?

- Methodology :

- Pechmann Condensation : A common method for coumarin synthesis involves reacting substituted phenols with β-keto esters under acidic conditions. For this compound, start with 2-chlorophenol and a fluorinated β-keto ester derivative.

- Catalyst Optimization : Use concentrated sulfuric acid or ionic liquids (e.g., [BMIM][HSO4]) to improve regioselectivity. Adjust temperature (80–120°C) to balance reaction speed and byproduct formation.

- Methylation : Post-condensation, introduce the methyl group via dimethyl sulfate under basic conditions (e.g., K2CO3 in acetone), as demonstrated in similar coumarin syntheses .

- Yield Enhancement : Monitor reaction progress via TLC and optimize stoichiometric ratios (phenol:β-keto ester = 1:1.2) to minimize unreacted starting material.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR Analysis :

- 1H NMR : Identify the methyl group (δ ~2.4 ppm) and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns (e.g., doublets for fluorine-substituted aromatic protons) clarify substitution positions.

- 13C NMR : Confirm carbonyl (δ ~160 ppm) and quaternary carbons (e.g., C-4 methyl).

- 19F NMR : Detect fluorine at C-6 (δ ~-110 ppm, influenced by adjacent substituents).

- FTIR : Look for C=O stretching (1720–1740 cm⁻¹) and C-F absorption (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Cl or F groups).

Q. How should researchers assess the photostability and solubility of this compound under varying experimental conditions?

- Methodology :

- Photostability : Expose the compound to UV-Vis light (λ = 254–365 nm) in a quartz cell and monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs). Use actinometry to quantify light exposure .

- Solubility Profiling : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) using the shake-flask method. Measure saturation concentration via UV-Vis spectroscopy (λmax ~320 nm for coumarins).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HepG2 vs. MCF-7; serum-free media).

- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out batch-to-batch variability.

- Structure-Activity Relationship (SAR) : Compare fluorophenyl and chlorophenyl derivatives (e.g., substituent positions) to isolate bioactive moieties, as seen in related quinoline studies .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes, and how can these predictions be validated experimentally?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding poses with CYP3A4 or CYP2D6. Focus on hydrophobic interactions with the chlorophenyl group and hydrogen bonding with the coumarin carbonyl.

- Experimental Validation :

- Fluorometric Assay : Measure O-demethylation activity using liver microsomes and NADPH cofactors, tracking fluorescence changes (λex/λem = 340/460 nm) as in cytochrome P450 assays .

- Inhibition Kinetics : Determine IC50 values under varying substrate concentrations.

Q. What advanced purification techniques are recommended for isolating high-purity this compound, particularly when separating structurally similar byproducts?

- Methodology :

- Preparative HPLC : Use a C18 column (5 µm, 250 × 21.2 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 320 nm and collect fractions with >99% purity.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and halogenated byproducts.

- LC-MS Tracking : Identify co-eluting impurities via in-line mass detection, particularly isomers with shifted substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.